1-(3,4-difluorobenzyl)-1H-imidazole
Overview
Description
1-(3,4-Difluorobenzyl)-1H-imidazole is an organic compound that features an imidazole ring substituted with a 3,4-difluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorobenzyl)-1H-imidazole typically involves the reaction of 3,4-difluorobenzyl chloride with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorobenzyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1-(3,4-Difluorobenzyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
- 1-(2,4-Difluorobenzyl)-1H-imidazole
- 1-(3,5-Difluorobenzyl)-1H-imidazole
- 1-(3,4-Dichlorobenzyl)-1H-imidazole
Comparison: 1-(3,4-Difluorobenzyl)-1H-imidazole is unique due to the specific positioning of the fluorine atoms on the benzyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties .
Biological Activity
1-(3,4-Difluorobenzyl)-1H-imidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a difluorobenzyl group attached to an imidazole ring. The presence of fluorine substituents can enhance the lipophilicity and biological activity of the compound. Its molecular formula is C9H7F2N2, and it has a molecular weight of approximately 182.16 g/mol.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In studies comparing various imidazole compounds, this compound showed promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be comparable to established antibiotics.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Bacillus subtilis | 10 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested on MCF-7 breast cancer cells and showed an IC50 value of approximately 25 µM, indicating moderate effectiveness in inhibiting cell growth. Further studies are warranted to elucidate its mechanism of action in cancer therapy .
The mechanism through which this compound exerts its biological effects appears to involve interaction with specific cellular targets. Preliminary studies suggest that it may act by:
- Inhibiting Enzymatic Activity : The imidazole ring is known to interact with various enzymes, potentially inhibiting their function.
- Modulating Signaling Pathways : It may influence key signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .
Case Studies
Recent case studies have highlighted the therapeutic potential of imidazole derivatives:
- A study published in ACS Omega focused on the synthesis and evaluation of imidazole derivatives, including this compound, showing promising results in both antibacterial and anticancer assays .
- Another investigation explored the compound's efficacy against drug-resistant strains of bacteria, demonstrating its potential as a lead compound for further development .
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2/c11-9-2-1-8(5-10(9)12)6-14-4-3-13-7-14/h1-5,7H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWSCWVTVGDNPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CN=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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